what is the chemical structure of Nephthenol
what is the chemical structure of Nephthenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nephthenol is a naturally occurring cembrane (B156948) diterpenoid that has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive technical overview of Nephthenol, including its chemical structure, physicochemical properties, and known biological effects. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of its potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Nephthenol is a macrocyclic diterpenoid alcohol.[1] Its chemical structure is characterized by a 14-membered cembrane ring. The most commonly cited stereoisomer is (R)-Nephthenol.
The formal IUPAC name for (R)-Nephthenol is 2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol.[1] It is functionally related to cembrene (B1233663) C.[1] Nephthenol has been isolated from various natural sources, including soft corals of the genera Litophyton and Sarcophyton, and is also known as a bacterial metabolite.[1][2]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for Nephthenol is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O | [1] |
| Molecular Weight | 290.48 g/mol | [2][3] |
| CAS Number | 53915-41-6 | [1][2][3] |
| Boiling Point | 394.6°C at 760 mmHg | [3] |
| Density | 0.881 g/cm³ | [3] |
| Flash Point | 129.7°C | [3] |
| Vapor Pressure | 7.32E-08 mmHg at 25°C | [3] |
| Refractive Index | 1.474 | [3] |
Table 1: Physicochemical properties of Nephthenol.
Biological Activity and Potential Applications
Nephthenol has demonstrated a range of biological activities that suggest its potential for further investigation in drug development.
Antiproliferative and Cytotoxic Effects
Research has shown that Nephthenol exhibits antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and the K-562 human myeloid leukemia cell line.[2] Furthermore, it has displayed cytotoxic effects against the HeLa human cervical cancer cell line.[2] These findings indicate that Nephthenol may have potential as a lead compound for the development of novel anticancer agents.
Other Potential Applications
Beyond its potential in oncology, Nephthenol is also explored for its use in other industries. Its unique chemical properties make it a candidate for applications in the cosmetic industry, potentially for skin health benefits.[3] In agriculture, there is interest in its potential use as a natural pesticide or growth regulator.[3]
Experimental Protocols
The following sections detail methodologies relevant to the study of Nephthenol.
Isolation of Nephthenol from Soft Coral
A general workflow for the isolation of Nephthenol from a soft coral species, such as Litophyton arboreum, is outlined below. This process involves extraction, fractionation, and chromatographic purification.
Methodology:
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Sample Preparation: Freshly collected soft coral is washed, dried, and ground into a fine powder.
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Extraction: The powdered biomass is exhaustively extracted with a solvent system, typically a mixture of dichloromethane and methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing Nephthenol (typically the less polar fraction) is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of solvents (e.g., n-hexane and ethyl acetate) is used to separate the components.
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Final Purification: Fractions containing Nephthenol are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated Nephthenol is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Biosynthesis of Nephthenol
Nephthenol is a diterpene, and its biosynthesis originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[4][5][6] Recent research has identified a terpene synthase (TPS) from the sandfly Lutzomyia longipalpis that is capable of producing (S)-(+)-nephthenol from GGPP.[5][6] This discovery opens avenues for the biotechnological production of Nephthenol.
The biosynthetic pathway involves the enzymatic cyclization of the linear GGPP precursor into the characteristic 14-membered ring of the cembrane skeleton, followed by hydration.
Future Directions
Nephthenol represents a promising natural product with demonstrated biological activities. Future research should focus on:
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Elucidating the specific signaling pathways through which Nephthenol exerts its antiproliferative and cytotoxic effects.
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Conducting more extensive in vitro and in vivo studies to validate its therapeutic potential.
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Exploring the structure-activity relationships of Nephthenol derivatives to optimize its biological activity and pharmacological properties.
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Developing efficient and scalable synthetic or biosynthetic production methods to ensure a sustainable supply for further research and development.
Conclusion
Nephthenol is a cembrane diterpenoid with a well-defined chemical structure and interesting biological properties. Its antiproliferative and cytotoxic activities make it a noteworthy candidate for further investigation in the field of oncology. This technical guide provides a solid foundation of its chemistry, properties, and experimental considerations to aid researchers in their exploration of this fascinating natural product.
References
- 1. (R)-Nephthenol | C20H34O | CID 6443020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nephthenol | TargetMol [targetmol.com]
- 3. Cas 53915-41-6,(-)-Nephthenol | lookchem [lookchem.com]
- 4. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genome Mining Reveals a Novel Nephthenol-Producing Diterpene Synthase from the Sandfly Lutzomyia Longipalpis - PubMed [pubmed.ncbi.nlm.nih.gov]
